molecular formula C14H22ClNO B1397481 3-((2-Isopropylphenoxy)methyl)pyrrolidine hydrochloride CAS No. 1220028-81-8

3-((2-Isopropylphenoxy)methyl)pyrrolidine hydrochloride

Cat. No.: B1397481
CAS No.: 1220028-81-8
M. Wt: 255.78 g/mol
InChI Key: SNRBCKJVPJNKMN-UHFFFAOYSA-N
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Description

3-((2-Isopropylphenoxy)methyl)pyrrolidine hydrochloride: is a chemical compound with the molecular formula C14H22ClNO and a molecular weight of 255.78 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Isopropylphenoxy)methyl)pyrrolidine hydrochloride typically involves the reaction of 2-isopropylphenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 3-((2-Isopropylphenoxy)methyl)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 3-((2-Isopropylphenoxy)methyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in various organic reactions to study reaction mechanisms and pathways .

Biology: In biology, this compound is used in the study of cellular processes and molecular interactions. It can be used as a probe to investigate the function of specific proteins or enzymes .

Medicine: In medicine, this compound is studied for its potential therapeutic effects. It may be used in the development of new drugs or as a reference compound in pharmacological studies .

Industry: In industry, this compound is used in the production of various chemicals and materials. It may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-((2-Isopropylphenoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets in cells. It may bind to proteins or enzymes, altering their function and affecting cellular processes. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 3-(2-Isopropylphenoxy)pyrrolidine hydrochloride
  • Pyrrolidine alkaloids

Comparison: Compared to other similar compounds, 3-((2-Isopropylphenoxy)methyl)pyrrolidine hydrochloride is unique due to its specific molecular structure and properties. It offers distinct advantages in terms of reactivity and stability, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

3-[(2-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11(2)13-5-3-4-6-14(13)16-10-12-7-8-15-9-12;/h3-6,11-12,15H,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRBCKJVPJNKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220028-81-8
Record name Pyrrolidine, 3-[[2-(1-methylethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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